molecular formula C6H10N2O3 B3018453 2-(2-Oxoimidazolidin-1-yl)propanoic acid CAS No. 1218387-56-4

2-(2-Oxoimidazolidin-1-yl)propanoic acid

Cat. No.: B3018453
CAS No.: 1218387-56-4
M. Wt: 158.157
InChI Key: URBJSPPYJLBMTQ-UHFFFAOYSA-N
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Description

2-(2-Oxoimidazolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol It is characterized by the presence of an imidazolidinone ring attached to a propanoic acid moiety

Preparation Methods

The synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of substituted ethylenediamine with carbonyldiimidazole, followed by reductive amination . This approach provides a convergent synthesis of the target compound in multiple steps. Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

2-(2-Oxoimidazolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Oxoimidazolidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Oxoimidazolidin-1-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

2-(2-oxoimidazolidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-4(5(9)10)8-3-2-7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBJSPPYJLBMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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